molecular formula C8H7F4N B3045143 4-fluoro-N-methyl-N-(trifluoromethyl)aniline CAS No. 10219-07-5

4-fluoro-N-methyl-N-(trifluoromethyl)aniline

Cat. No. B3045143
CAS RN: 10219-07-5
M. Wt: 193.14 g/mol
InChI Key: YGVFJOJVQAISAU-UHFFFAOYSA-N
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Description

4-fluoro-N-methyl-N-(trifluoromethyl)aniline is an organic compound with the empirical formula C8H8F3N . It is used as a building block in organic synthesis . The compound has a molecular weight of 175.15 .


Molecular Structure Analysis

The molecular structure of 4-fluoro-N-methyl-N-(trifluoromethyl)aniline consists of a benzene ring substituted with a fluorine atom and a trifluoromethyl group. The nitrogen atom is also bonded to a methyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 4-fluoro-N-methyl-N-(trifluoromethyl)aniline are not available, it’s known that similar compounds like 4-Fluoro-3-(trifluoromethyl)aniline have been used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) .


Physical And Chemical Properties Analysis

4-fluoro-N-methyl-N-(trifluoromethyl)aniline has a boiling point of 105-106 °C at 20 mmHg and a density of 1.2394 g/mL at 25 °C . The refractive index is 1.4888 .

Scientific Research Applications

Vibrational Analysis and NLO Material Potential

4-fluoro-N-methyl-N-(trifluoromethyl)aniline has been studied for its vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research highlights the compound's potential use in nonlinear optical (NLO) materials. The study delves into the effects of electron-donating and withdrawing effects on the structure of aniline and its vibrational spectra, providing insights into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Herbicidal Activity

Another application is in the field of agrochemistry, where derivatives of 4-fluoro-N-methyl-N-(trifluoromethyl)aniline have been synthesized and evaluated for their herbicidal activities. These compounds have shown effectiveness against various dicotyledonous weeds, suggesting their potential as active agents in herbicides (Wu, Sun, Huang, Mo, Wang, Li, Ren, Hu, He, & Yin, 2011).

Synthesis of Isoxazoles and 1,3,5-Triazines

In organic chemistry, 4-fluoro-N-methyl-N-(trifluoromethyl)aniline is used as a precursor for synthesizing isoxazoles and 1,3,5-triazines. This involves a reaction with dianions derived from oximes, showcasing the compound's utility in creating complex organic structures (Strekowski, Lin, Nguyen, Redmore, Mason, & Kiselyov, 1995).

Intermediate for Antitumor Agents

4-fluoro-N-methyl-N-(trifluoromethyl)aniline serves as an intermediate in synthesizing components for antitumor agents, illustrating its significance in pharmaceutical research. This application underscores its potential in the development of novel cancer treatments (Shijing, 2013).

Liquid Crystal Research

This compound is also relevant in the study of liquid crystals. Derivatives of 4-fluoro-N-methyl-N-(trifluoromethyl)aniline have been synthesized and analyzed for their liquid crystalline properties, contributing to the development of materials with specific optical properties (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It is harmful if swallowed and may cause skin irritation . The safety data sheet recommends wearing protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

4-fluoro-N-methyl-N-(trifluoromethyl)aniline, as an organic intermediate, could potentially be used in the synthesis of various other compounds. For instance, 4-Nitro-3-trifluoromethyl aniline, a similar compound, can be used to prepare 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials .

properties

IUPAC Name

4-fluoro-N-methyl-N-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c1-13(8(10,11)12)7-4-2-6(9)3-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVFJOJVQAISAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475752
Record name 4-fluoro-N-methyl-N-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10219-07-5
Record name 4-fluoro-N-methyl-N-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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